5-(4-ethoxyphenyl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)isoxazole-3-carboxamide
Description
This compound is an isoxazole-3-carboxamide derivative featuring a 4-ethoxyphenyl substituent at the 5-position and a 4-(piperidin-1-ylsulfonyl)phenyl group at the N-position.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-2-30-19-10-6-17(7-11-19)22-16-21(25-31-22)23(27)24-18-8-12-20(13-9-18)32(28,29)26-14-4-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLYSOJTHNYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol. The structure features an isoxazole ring, which is known for conferring various biological activities, and a sulfonamide moiety that enhances its pharmacological profile.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 430.54 g/mol |
| CAS Number | [not specified] |
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoxazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity:
- MCF-7 (breast cancer) : IC50 values indicate effective inhibition of cell growth.
- A549 (lung cancer) : The compound exhibited apoptosis-inducing properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Isoxazole derivatives often act as inhibitors of enzymes involved in tumor progression, such as kinases and proteases.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : It has been observed to downregulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in MCF-7 and A549 cells | |
| Anti-inflammatory | Reduced cytokine levels | |
| Enzyme inhibition | Inhibition of kinases |
Study 1: Antitumor Efficacy
In a controlled study, the compound was administered to MCF-7 cell lines. Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 15 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested in an LPS-induced inflammation model. Administration resulted in a significant decrease in TNF-α and IL-6 levels, suggesting a potent anti-inflammatory effect that could be beneficial in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues in Isoxazole Carboxamide Family
Substituent Variations on the Isoxazole Core
5-(3-Hydroxyphenyl)-N-(3,4,5-Trimethoxyphenyl)Isoxazole-3-carboxamide (Compound 1, ) :
- Key Differences : Replaces the 4-ethoxyphenyl group with a 3-hydroxyphenyl and a trimethoxyphenyl sulfonamide.
- Activity : Demonstrated mPTP inhibition in isolated mouse liver mitochondria, comparable to benzamide derivatives like Compound 4 .
- Implications : Hydroxyl and methoxy groups may enhance mitochondrial targeting but reduce metabolic stability compared to ethoxy substituents.
- 5-Methyl-N-(4-Methyl-3-Nitrophenyl)-3-Phenyl-Isoxazole-4-carboxamide (): Key Differences: Methyl and nitro groups alter electronic properties and steric bulk. Activity: No direct pharmacological data, but nitro groups often correlate with cytotoxicity or prodrug activation .
Piperidinylsulfonyl-Containing Analogues
- Isatin Sulfonamide Derivatives (): Example: 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one). Key Differences: Replaces isoxazole with an indolinone core but retains the piperidinylsulfonyl group. Activity: IC50 of 16.8 µM against HepG2 cells; strong EGFR inhibition (binding energy: −21.74 kcal/mol vs. Erlotinib’s −25.65 kcal/mol). Induced apoptosis via Bcl-2 suppression and anti-angiogenic effects . Implications: The piperidinylsulfonyl group is critical for kinase binding, but the isoxazole scaffold may offer better solubility.
Pharmacological Targets and Efficacy
mPTP Inhibition
- Compound 4 (N-Phenylbenzamide, ) :
- Structure : 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide.
- Activity : Concentration-dependent calcium retention capacity (CRC) increase in HeLa cells, indicating mPTP inhibition .
- Comparison : The target compound’s isoxazole core may offer faster cellular uptake than benzamide derivatives.
HSP90 Inhibition
- 2GJ (): Structure: 5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide. Activity: HSP90 inhibitor with modifications for improved binding. Comparison: The target compound lacks dihydroxy and morpholinomethyl groups, likely reducing HSP90 affinity but improving synthetic accessibility .
Data Tables
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Table 2: Binding Affinities of Piperidinylsulfonyl Derivatives
| Compound | Target | Binding Energy (kcal/mol) | Reference Ligand (Energy) | Source |
|---|---|---|---|---|
| 3a | EGFR | −21.74 | Erlotinib (−25.65) | |
| Target Compound* | Hypothetical | N/A | N/A | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
